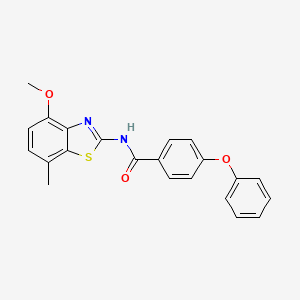
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide, also known as BMB-4, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. BMB-4 has been shown to inhibit the proliferation of cancer cells and has potential as a treatment for various types of cancer.
Mecanismo De Acción
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide inhibits the activity of the enzyme PAK4, which is involved in cell proliferation and migration. By inhibiting PAK4, N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide disrupts the signaling pathways that are involved in cancer cell growth and metastasis.
Biochemical and Physiological Effects:
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting the activity of PAK4, N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has been shown to induce apoptosis (cell death) in cancer cells. N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has also been shown to inhibit the activity of other signaling pathways that are involved in cancer cell growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide in lab experiments is that it is a small molecule inhibitor, which makes it easier to study than larger molecules such as antibodies. However, one limitation of using N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide is that it may not be specific to PAK4 and may also inhibit other enzymes or signaling pathways.
Direcciones Futuras
There are several potential future directions for research on N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide. One direction is to further investigate its potential as a cancer therapy, including in combination with other cancer treatments. Another direction is to explore its potential as a treatment for inflammatory diseases. Additionally, further research is needed to better understand the specificity of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide and to develop more specific inhibitors of PAK4.
Métodos De Síntesis
The synthesis of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide involves several steps, including the preparation of the starting materials and the coupling of the benzothiazole and phenoxybenzamide moieties. The synthesis of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has been optimized to produce high yields of the compound and to ensure its purity.
Aplicaciones Científicas De Investigación
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has also been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-14-8-13-18(26-2)19-20(14)28-22(23-19)24-21(25)15-9-11-17(12-10-15)27-16-6-4-3-5-7-16/h3-13H,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJXJDZPNWSWPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




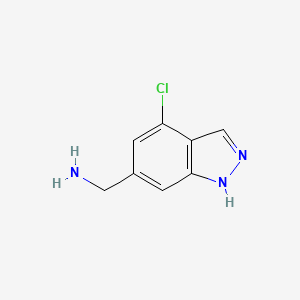
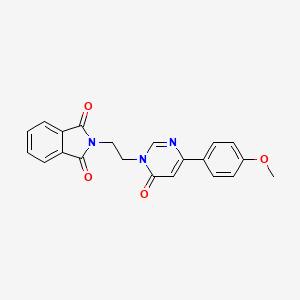
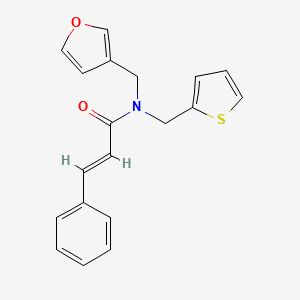

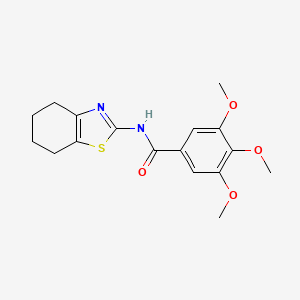
![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B2899679.png)
![2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)isoindoline](/img/structure/B2899680.png)
![1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carbonitrile;2,2,2-trifluoroacetic acid](/img/structure/B2899682.png)

![3-phenyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2899684.png)
